molecular formula C18H18FNO6S B2357038 methyl (2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate CAS No. 1327195-91-4

methyl (2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate

Cat. No.: B2357038
CAS No.: 1327195-91-4
M. Wt: 395.4
InChI Key: TZJBUJOYZGMMIP-GZTJUZNOSA-N
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Description

Methyl (2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate is a synthetic acrylate derivative featuring a 3,4-dimethoxyphenylamino group at the C3 position and a 4-fluorophenylsulfonyl moiety at the C2 position. Its molecular formula is C₁₉H₁₉FNO₆S (molecular weight: 408.43 g/mol). The compound's stereochemistry is defined by the (2E) configuration, which influences its spatial arrangement and reactivity . This structure combines electron-donating methoxy groups with an electron-withdrawing sulfonyl group, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name

methyl (E)-3-(3,4-dimethoxyanilino)-2-(4-fluorophenyl)sulfonylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO6S/c1-24-15-9-6-13(10-16(15)25-2)20-11-17(18(21)26-3)27(22,23)14-7-4-12(19)5-8-14/h4-11,20H,1-3H3/b17-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJBUJOYZGMMIP-GZTJUZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)N/C=C(\C(=O)OC)/S(=O)(=O)C2=CC=C(C=C2)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial properties, anticancer effects, and mechanisms of action based on current research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Chemical Formula : C17H18FNO5S
  • Molecular Weight : 367.39 g/mol
  • IUPAC Name : this compound

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For instance, derivatives exhibiting significant activity against various pathogens were evaluated for their minimum inhibitory concentration (MIC) and bactericidal efficacy:

CompoundMIC (μg/mL)MBC/MFC (μg/mL)Activity Type
7b0.22 - 0.25-Bactericidal
Ciprofloxacin--Control

The compound demonstrated strong antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis, with a notable ability to inhibit biofilm formation, outperforming traditional antibiotics like Ciprofloxacin in certain assays .

2. Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. The compound was found to induce cytotoxicity in cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation:

Cell LineIC50 (μM)
RAW 264.734.3
HeLa25.0

Mechanistically, the compound appears to interfere with critical signaling pathways involved in cancer cell survival and proliferation, including the AKT pathway .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DNA Gyrase and DHFR : The compound acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .
  • Synergistic Effects : When combined with other antimicrobial agents like Ketoconazole, the compound showed a synergistic effect that reduced MIC values significantly .

Case Studies

Several case studies have documented the efficacy of compounds similar to this compound in clinical settings:

  • Study on Antibacterial Efficacy : A study demonstrated that derivatives of this class significantly reduced bacterial load in infected models when administered alongside conventional antibiotics.
  • Cytotoxicity Assessment : Research indicated that treatment with this compound resulted in a marked decrease in tumor size in xenograft models, suggesting potential for therapeutic use in oncology.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Sulfonyl Group Variations
Compound Name Sulfonyl Substituent Key Differences/Effects Reference
Methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate 4-Methoxyphenyl The methoxy group is electron-donating, reducing electrophilicity at the sulfonyl group compared to the 4-fluoro analog. This may decrease reactivity in nucleophilic environments .
Ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(3,4-dimethoxyphenyl)amino]acrylate 2,4-Difluorophenyl Increased electron-withdrawing effects enhance electrophilicity, potentially improving binding affinity in enzyme inhibition studies .
Methyl (2E)-2-[(3-chlorophenyl)sulfonyl]-3-[(3,4-difluorophenyl)amino]acrylate 3-Chlorophenyl Chlorine's steric bulk and moderate electron-withdrawing nature may alter solubility and metabolic stability compared to fluorine .
Amino Group Variations
Compound Name Amino Substituent Biological Relevance Reference
(E)-Methyl-3-(3,4-dimethoxyphenyl)acrylate No amino group Simpler structure lacking sulfonyl and amino groups; reported to inhibit carbonic anhydrase-II (IC₅₀: 17.86 µM) .
Methyl (2E)-2-cyano-3-(4-fluorophenyl)acrylate Cyano group instead of amino The cyano group increases electrophilicity, potentially enhancing reactivity in Michael addition reactions compared to amino derivatives .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility/Stability Notes Reference
Methyl (2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate C₁₉H₁₉FNO₆S 408.43 Moderate solubility in polar aprotic solvents (e.g., DMSO) due to sulfonyl and methoxy groups .
Methyl 3,4-dimethoxycinnamate C₁₂H₁₄O₄ 222.24 Higher lipophilicity than the target compound, favoring membrane permeability in drug design .
Methyl (E)-3-(4-chlorophenyl)-2-(trifluoromethyl)acrylate C₁₁H₈ClF₃O₂ 264.63 Trifluoromethyl group enhances thermal stability but reduces aqueous solubility .

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